molecular formula C12H21NO5 B068499 1-tert-butyl 2-methyl (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate CAS No. 181269-87-4

1-tert-butyl 2-methyl (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate

Cat. No. B068499
M. Wt: 259.3 g/mol
InChI Key: RNMVWSAJMIKMDY-BDAKNGLRSA-N
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Description

Synthesis Analysis

The synthesis of related tert-butyl piperidine derivatives involves multiple steps, starting from readily available reagents. For instance, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a close analogue, is synthesized from 4-methylpyridinium through a series of reactions including SN2 substitution, borohydride reduction, oxidation, and acylation, with an overall yield of 80.2% (Chen Xin-zhi, 2011). This method showcases the typical approach to synthesizing tert-butyl piperidine derivatives, emphasizing the use of simple starting materials and reactions suitable for industrial scale-up.

Molecular Structure Analysis

The molecular and crystal structure of similar compounds, such as 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, have been characterized using X-ray crystallography and DFT analyses. These compounds often exhibit intramolecular hydrogen bonding, stabilizing their molecular structure (N. Çolak et al., 2021). The specific orientation of substituents and the presence of intramolecular hydrogen bonds play a crucial role in determining the molecule's stability and reactivity.

Chemical Reactions and Properties

Tert-butyl piperidine derivatives participate in various chemical reactions, reflecting their utility in organic synthesis. For example, tert-Butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate undergoes reduction to yield beta-hydroxylated delta-lactams, indicating the reactivity of such compounds towards reductive transformations and their potential as intermediates in synthesis (C. Didierjean et al., 2004).

Scientific Research Applications

  • Aryl Halide Chemistry

    • This compound is used in the field of Aryl Halide Chemistry as an informer library compound .
    • It is used in the synthesis of other complex molecules, possibly as an intermediate in a multi-step synthesis .
    • The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used .
    • The outcomes obtained would also depend on the specific reactions being carried out .
  • Amino Acid Derivatives

    • This compound is also related to amino acid derivatives .
    • It can be used in the synthesis of other complex molecules, particularly those involving amino acids .
    • The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used .
    • The outcomes obtained would also depend on the specific reactions being carried out .
  • Fluorinated Building Blocks

    • This compound can be used in the field of Fluorinated Building Blocks .
    • It can be used in the synthesis of other complex molecules, particularly those involving fluorine .
    • The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used .
    • The outcomes obtained would also depend on the specific reactions being carried out .
  • tert-Butyl Chemistry

    • This compound can be used in the field of tert-Butyl Chemistry .
    • The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
    • Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .
    • The outcomes obtained would also depend on the specific reactions being carried out .

Future Directions

The future directions of this compound are not clear from the available information . It could potentially be used in further chemical research or in the development of new materials or drugs.

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMVWSAJMIKMDY-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C[C@H]1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461684
Record name 1-tert-Butyl 2-methyl (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl 2-methyl (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate

CAS RN

181269-87-4, 254882-06-9
Record name 1-tert-Butyl 2-methyl (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate, N-BOC protected
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Record name 181269-87-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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